![molecular formula C14H9F2N3O2 B2481655 5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 2193064-73-0](/img/structure/B2481655.png)
5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (DFPP) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DFPP belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
- Compound Activity : The synthesized benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibit PI3Kδ, with IC50 values ranging from 1.892 to 0.018 μM . Notably, CPL302415 (structure 6) displayed the highest activity (IC50 = 18 nM for PI3Kδ), good selectivity, and promising physicochemical properties.
- Material Science : Pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties, making them relevant in material science .
- Intermediate Compound : The compound is synthesized via the reaction of 5-aminopyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .
Inhibition of PI3Kδ (Phosphoinositide 3-Kinase Delta)
Photophysical Properties
Synthesis and Crystal Structure
Chemical Properties
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity
Mode of Action
It’s known that the introduction of difluoromethyl groups into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This suggests that the compound may interact with its targets by forming stable complexes, thereby modulating their activity.
Biochemical Pathways
Given the diverse biological activity of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that multiple pathways might be influenced. These could potentially include pathways related to cell proliferation, growth, and migration, among others.
Pharmacokinetics
The presence of difluoromethyl groups has been shown to increase the metabolic stability and lipophilicity of compounds , which could potentially enhance the bioavailability of this compound.
Result of Action
Given the reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that this compound may exert antibacterial, cytotoxic, antifungal, and antitumor effects at the molecular and cellular levels.
properties
IUPAC Name |
5-(difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2/c15-12(16)10-6-11(8-4-2-1-3-5-8)19-13(18-10)9(7-17-19)14(20)21/h1-7,12H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRQQNNLQVANPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
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